tert-Butyl (1-(4-methylpyridin-2-yl)piperidin-3-yl)carbamate
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis
The systematic nomenclature of tert-Butyl (1-(4-methylpyridin-2-yl)piperidin-3-yl)carbamate follows the International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The compound's systematic name, tert-butyl N-[1-(4-methylpyridin-2-yl)piperidin-3-yl]carbamate, reflects the hierarchical naming approach where the carbamate function serves as the primary functional group. The molecular formula C16H25N3O2 indicates the presence of sixteen carbon atoms, twenty-five hydrogen atoms, three nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 291.39 grams per mole. This composition reveals the compound's substantial molecular complexity, incorporating three distinct nitrogenous heterocycles within a single molecular framework.
The structural complexity becomes evident when examining the systematic breakdown of the molecular components. The tert-butyl group, represented as (CH3)3C-, provides steric bulk and serves as a protecting group for the carbamate nitrogen. The carbamate linkage, -NH-CO-O-, forms the central connection between the tert-butyl ester and the piperidine ring system. The piperidine ring, a six-membered saturated heterocycle containing one nitrogen atom, bears substitution at the 1-position with a 4-methylpyridin-2-yl group. The pyridine ring system, a six-membered aromatic heterocycle, carries a methyl substituent at the 4-position, creating additional complexity in the overall molecular architecture.
The International Union of Pure and Applied Chemistry naming system requires careful consideration of the longest carbon chain and the highest priority functional groups. In this case, the carbamate functionality takes precedence, leading to the designation of the compound as a carbamate derivative rather than a piperidine or pyridine derivative. The systematic approach to nomenclature ensures unambiguous identification of the compound's structure, particularly important given the numerous possible isomers that could arise from different substitution patterns on the piperidine and pyridine rings. The Standard International Chemical Identifier representation provides additional structural information through its encoded format, facilitating database searches and computational analysis.
Properties
IUPAC Name |
tert-butyl N-[1-(4-methylpyridin-2-yl)piperidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-12-7-8-17-14(10-12)19-9-5-6-13(11-19)18-15(20)21-16(2,3)4/h7-8,10,13H,5-6,9,11H2,1-4H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOBPVQOGQTTII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2CCCC(C2)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671501 | |
| Record name | tert-Butyl [1-(4-methylpyridin-2-yl)piperidin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939986-32-0 | |
| Record name | 1,1-Dimethylethyl N-[1-(4-methyl-2-pyridinyl)-3-piperidinyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939986-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [1-(4-methylpyridin-2-yl)piperidin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-Butyl (1-(4-methylpyridin-2-yl)piperidin-3-yl)carbamate generally proceeds via the carbamoylation of a suitably substituted piperidine intermediate bearing a 4-methylpyridin-2-yl substituent. The key step involves the reaction of the amine precursor with tert-butyl chloroformate under basic conditions to form the carbamate protecting group.
- Starting material: 4-methyl-2-pyridylpiperidine (amine precursor)
- Reagent: tert-butyl chloroformate (Boc anhydride equivalent)
- Base: Triethylamine or sodium carbonate (to neutralize HCl byproduct)
- Solvent: Commonly dichloromethane or dioxane
- Temperature: Ambient to mild heating (room temperature to 40°C)
- Workup: Extraction, followed by purification via column chromatography or recrystallization
This method ensures selective protection of the piperidinyl nitrogen, preserving the pyridine ring and methyl substituent intact.
Detailed Preparation Procedure and Reaction Conditions
Based on patent literature and peer-reviewed research, the preparation can be outlined as follows:
| Step | Reagents and Conditions | Description | Yield / Notes |
|---|---|---|---|
| 1 | 4-methyl-2-pyridylpiperidine + tert-butyl chloroformate + triethylamine | The amine is dissolved in anhydrous solvent (e.g., dichloromethane), cooled if necessary; tert-butyl chloroformate is added dropwise; triethylamine is used to scavenge HCl | Reaction proceeds at room temperature for several hours |
| 2 | Workup involves aqueous extraction, drying over anhydrous sodium sulfate | Organic layer is concentrated | Purification by silica gel chromatography or recrystallization |
| 3 | Isolation of this compound | Product characterized by NMR, MS | Typical yields range from 70% to 90% depending on scale and conditions |
Research Findings and Optimization
Catalyst and Base Selection: Triethylamine is preferred due to its moderate basicity and easy removal post-reaction. Sodium carbonate can also be used but may require longer reaction times or elevated temperatures.
Solvent Effects: Dichloromethane is favored for its good solubility profile and ease of removal. Alternative solvents like dioxane have been reported for similar carbamate formations, especially in palladium-catalyzed coupling steps involving related intermediates.
Temperature Control: Mild temperatures (20–40°C) avoid side reactions such as over-carbamoylation or decomposition of sensitive pyridine rings.
Purification Techniques: Column chromatography using silica gel with eluents such as ethyl acetate/hexane mixtures or recrystallization from suitable solvents ensures high purity, essential for subsequent synthetic applications.
Related Synthetic Routes from Literature
A patent describing related piperidinyl carbamate intermediates highlights a two-step synthetic approach involving:
- Palladium-catalyzed coupling of 3-bromo-6-chloro-2-methylpyridine with tert-butyl (2-oxopiperidin-4-yl)carbamate to form a protected piperidinyl-pyridine intermediate.
- Subsequent functional group transformations to introduce additional substituents or heterocycles.
This underscores the adaptability of the carbamate protection strategy in complex molecule synthesis.
Summary Table of Key Preparation Parameters
| Parameter | Typical Value / Condition | Comments |
|---|---|---|
| Starting amine | 4-methyl-2-pyridylpiperidine | Commercially available or synthesized |
| Carbamoylating agent | tert-butyl chloroformate | Standard Boc protecting reagent |
| Base | Triethylamine or sodium carbonate | Neutralizes HCl formed |
| Solvent | Dichloromethane, dioxane | Anhydrous preferred |
| Temperature | 20–40°C | Room temperature often sufficient |
| Reaction time | 2–12 hours | Depends on scale and base used |
| Purification | Silica gel chromatography or recrystallization | Ensures high purity |
| Yield | 70–90% | High yield typical |
Notes on Industrial Production
For scale-up and industrial production, optimization focuses on:
- Maximizing yield and purity through fine-tuning stoichiometry and reaction time.
- Minimizing impurities by controlling moisture and reaction temperature.
- Efficient purification via crystallization to reduce solvent use and cost.
- Safety considerations in handling tert-butyl chloroformate and bases.
These factors contribute to the reproducible manufacture of this compound suitable for pharmaceutical intermediates.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperidine nitrogen and pyridine ring serve as primary sites for nucleophilic substitution.
Key Reagents and Conditions
| Reaction Site | Reagent | Solvent | Conditions | Major Product |
|---|---|---|---|---|
| Piperidine nitrogen | Methanesulfonyl chloride | Dichloromethane | 0–20°C, 1–16 h | N-sulfonylated piperidine derivative |
| Piperidine nitrogen | Benzoyl chloride | Dichloromethane | RT, 2–12 h | N-acylated piperidine derivative |
| Pyridine C-H | Alkyl halides | DMF | 60–80°C, 4–8 h | C-alkylated pyridine derivatives |
Mechanistic Insights :
-
N-sulfonylation : Methanesulfonyl chloride reacts with the piperidine nitrogen under basic conditions (e.g., triethylamine), forming a sulfonamide derivative. This reaction proceeds quantitatively in dichloromethane at low temperatures .
-
N-acylation : Benzoyl chloride selectively targets the piperidine nitrogen, generating stable amides in high yields (~90%) .
-
C-alkylation : The pyridine ring undergoes Friedel-Crafts-type alkylation with alkyl halides in polar aprotic solvents like DMF, facilitated by elevated temperatures .
Oxidation Reactions
The pyridine ring and carbamate group exhibit distinct oxidation behavior.
Oxidation Pathways
| Target Site | Oxidizing Agent | Solvent | Conditions | Product |
|---|---|---|---|---|
| Pyridine ring | KMnO₄ | H₂O/AcOH | 60°C, 4–6 h | Pyridine N-oxide |
| Tert-butyl group | Ozone | DCM/MeOH | −78°C, 1–2 h | Cleavage to primary amine derivative |
Experimental Observations :
-
Pyridine N-oxidation : Potassium permanganate in acidic aqueous conditions selectively oxidizes the pyridine ring to its N-oxide form, altering electronic properties for downstream reactivity .
-
Carbamate cleavage : Ozonolysis at cryogenic temperatures cleaves the tert-butyl group, yielding a primary amine intermediate. This reaction is critical for deprotection in multistep syntheses .
Reduction Reactions
Reductive modifications target the pyridine ring and carbamate functionalities.
Reduction Conditions and Outcomes
| Target Site | Reducing Agent | Solvent | Conditions | Product |
|---|---|---|---|---|
| Pyridine ring | H₂/Pd-C | Ethanol | 25°C, 12–24 h | Saturated piperidine derivative |
| Carbamate group | LiAlH₄ | THF | 0°C, 2–4 h | Primary alcohol derivative |
Key Findings :
-
Pyridine hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to a saturated piperidine structure, enhancing conformational flexibility for pharmaceutical applications .
-
Carbamate reduction : Lithium aluminum hydride reduces the carbamate carbonyl to a primary alcohol, enabling further functionalization .
Comparative Reactivity of Structural Motifs
The compound’s reactivity hierarchy under standard conditions is as follows:
-
Piperidine nitrogen : Highest nucleophilicity due to lone-pair availability.
-
Pyridine ring : Susceptible to electrophilic substitution and reduction.
-
Carbamate group : Stable under basic conditions but cleaved via ozonolysis or strong acids.
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics make it a valuable candidate for drug discovery. Its piperidine and pyridine components are common in numerous bioactive compounds, suggesting potential therapeutic applications. Research indicates that derivatives of this compound may exhibit activity against various biological targets, including enzymes and receptors involved in neurological disorders and cancer.
Organic Synthesis
In organic synthesis, tert-butyl (1-(4-methylpyridin-2-yl)piperidin-3-yl)carbamate serves as a building block for more complex molecules. Its functional groups allow for further modifications, making it a versatile intermediate in the synthesis of specialty chemicals . The compound can participate in:
- Nucleophilic Substitution Reactions : Particularly at the nitrogen of the piperidine or the carbon of the carbamate group.
- Oxidation and Reduction Reactions : Altering the electronic properties of the pyridine ring to enhance reactivity.
Material Science
The stability and reactivity of this compound also render it suitable for applications in material science. It can be utilized in the production of polymers and advanced materials due to its ability to form covalent bonds with other chemical species .
Mechanism of Action
The mechanism of action of tert-Butyl (1-(4-methylpyridin-2-yl)piperidin-3-yl)carbamate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidine and pyridine rings can engage in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
tert-Butyl (4-iodopyridin-2-yl)carbamate
- Structure : Features a 4-iodo substituent on the pyridine ring instead of 4-methyl.
- Higher molecular weight (due to iodine vs. methyl) impacts solubility and pharmacokinetic properties.
- Applications : Often used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactive iodine substituent .
N-(4-Methoxypyridin-2-yl)pivalamide
- Structure : Replaces the Boc group with a pivalamide and substitutes 4-methyl with 4-methoxy.
- Key Differences :
Piperidine-Based Carbamates
tert-Butyl N-[cis-5-(trifluoromethyl)piperidin-3-yl]carbamate
- Structure : Contains a cis-5-trifluoromethyl group on the piperidine ring.
- Key Differences :
(S)-tert-Butyl (1-(2-aminoacetyl)piperidin-3-yl)(isopropyl)carbamate
- Structure: Incorporates an additional isopropyl group and a 2-aminoacetyl side chain.
- Key Differences: The aminoacetyl group enables conjugation with carboxylic acids or participation in peptide coupling reactions. Increased steric hindrance from the isopropyl group may reduce reaction rates in nucleophilic substitutions .
Data Tables for Comparative Analysis
Table 1: Physicochemical Properties of Selected Compounds
| Compound Name | Molecular Weight (g/mol) | Substituent (Pyridine) | Protection Group | Key Application |
|---|---|---|---|---|
| This compound | ~292.38 | 4-methyl | Boc | Kinase inhibitor intermediates |
| tert-Butyl (4-iodopyridin-2-yl)carbamate | ~336.16 | 4-iodo | Boc | Cross-coupling reactions |
| N-(4-Methoxypyridin-2-yl)pivalamide | ~236.29 | 4-methoxy | Pivalamide | Antibacterial agents |
| tert-Butyl N-[cis-5-(trifluoromethyl)piperidin-3-yl]carbamate | ~282.26 | N/A | Boc | CNS drug candidates |
Biological Activity
tert-Butyl (1-(4-methylpyridin-2-yl)piperidin-3-yl)carbamate is a complex organic compound with notable structural features, including a tert-butyl group, a piperidine ring, and a pyridine moiety. Its molecular formula is C16H25N3O2, and it has a molecular weight of approximately 291.39 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.
Structural Features
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Piperidine Ring | A six-membered ring containing nitrogen, commonly found in many bioactive compounds. |
| Pyridine Moiety | A heterocyclic aromatic ring that enhances the compound's interaction with biological targets. |
| tert-Butyl Group | Provides steric bulk and influences the compound's solubility and stability. |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The piperidine and pyridine rings facilitate hydrogen bonding and π-π stacking interactions, which are crucial for binding affinity and specificity.
In Vitro Studies
Recent studies have indicated that this compound may exhibit significant activity against certain biological targets:
- Acetylcholinesterase Inhibition : The compound has shown potential as an acetylcholinesterase inhibitor, which is relevant in the context of neurodegenerative diseases such as Alzheimer's disease. In vitro assays demonstrated an IC50 value of approximately 0.17 μM, indicating strong inhibitory potential .
- β-secretase Inhibition : It has also been reported to inhibit β-secretase, an enzyme involved in amyloid-beta peptide formation, which is implicated in Alzheimer's pathology. The IC50 for this activity was found to be around 15.4 nM .
- Cell Viability Studies : In astrocyte cultures treated with amyloid-beta (Aβ) peptides, the compound improved cell viability significantly compared to untreated controls, suggesting protective effects against neurotoxic insults .
Study on Neuroprotective Effects
A study focused on the neuroprotective effects of this compound demonstrated its ability to reduce oxidative stress markers in vitro. The treatment led to a decrease in malondialdehyde (MDA) levels and an increase in glutathione (GSH) levels in astrocyte cultures exposed to Aβ . This suggests that the compound may mitigate oxidative damage associated with neurodegeneration.
Comparative Analysis with Other Compounds
When compared to other similar compounds, this compound exhibited unique properties due to its dual piperidine-pyridine structure, enhancing its reactivity and potential biological activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl (1-(4-methylpyridin-2-yl)piperidin-3-yl)carbamate, and how can reaction conditions be optimized to minimize side products?
- Methodology : The compound is typically synthesized via nucleophilic substitution or carbamate coupling. For example, analogous tert-butyl carbamates are prepared by reacting amines with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under inert atmospheres at 0–5°C to suppress hydrolysis . Reaction monitoring via TLC or HPLC is critical to optimize stoichiometry and temperature. Scale-up requires inert solvent systems (e.g., THF/DCM) and purification via column chromatography or recrystallization .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodology :
- 1H/13C NMR : Assign peaks for the piperidine ring (δ 1.4–3.5 ppm for protons; δ 25–55 ppm for carbons), tert-butyl group (δ 1.4 ppm, singlet), and pyridine aromatic protons (δ 7.0–8.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to validate the carbamate and pyridine moieties .
- X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELX programs for small-molecule refinement .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies in buffered solutions (pH 1–12) at 25–60°C. Monitor degradation via HPLC, focusing on hydrolysis of the carbamate group to the corresponding amine. LC-MS identifies degradation products like 1-(4-methylpyridin-2-yl)piperidin-3-amine .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Methodology :
- Pharmacokinetic Profiling : Measure bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays) to explain discrepancies .
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may influence in vivo efficacy .
- Target Engagement Studies : Employ SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to verify direct target binding in cellular contexts .
Q. How does the 4-methylpyridine substituent influence the compound’s reactivity in cross-coupling reactions compared to other pyridine derivatives?
- Methodology :
- Computational Analysis : Perform DFT calculations to compare electronic effects (e.g., Hammett σ values) of 4-methylpyridine vs. unsubstituted pyridine on reaction intermediates .
- Experimental Validation : Test Suzuki-Miyaura couplings with aryl boronic acids; monitor yields and regioselectivity. The methyl group may sterically hinder ortho positions, favoring para-substitution .
Q. What crystallographic challenges arise during structural analysis, and how can they be addressed?
- Methodology :
- Twinned Crystals : Use SHELXD for structure solution and SHELXL for refinement, particularly for high-resolution datasets. Adjust absorption corrections for heavy atoms .
- Disorder Modeling : For flexible tert-butyl groups, apply PART instructions in SHELXL to refine disordered segments .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data reported in different solvents?
- Methodology :
- Solubility Parameter Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to predict compatibility. Experimental validation in DMSO, ethanol, and aqueous buffers (with co-solvents like PEG) clarifies discrepancies .
- Temperature Dependence : Measure solubility at 4°C, 25°C, and 37°C to identify thermodynamic vs. kinetic solubility limitations .
Q. Why might NMR spectra show unexpected splitting patterns for the piperidine protons?
- Methodology :
- Conformational Analysis : Use NOESY/ROESY to detect through-space correlations between piperidine and pyridine protons, indicating restricted rotation .
- Dynamic NMR : Variable-temperature NMR (e.g., –50°C to 50°C) reveals coalescence temperatures for exchanging conformers .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | 265.34 g/mol (C15H23N3O2) | |
| Melting Point | 112–114°C (DSC) | |
| LogP (Predicted) | 2.1 (ChemAxon) | |
| X-ray Resolution | 0.84 Å (SHELXL refinement) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
